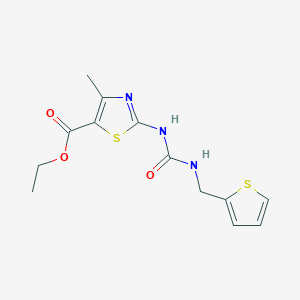

Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a 4-methylthiazole core substituted at position 2 with a urea group linked to a thiophen-2-ylmethyl moiety and at position 5 with an ethyl carboxylate ester.

Properties

IUPAC Name |

ethyl 4-methyl-2-(thiophen-2-ylmethylcarbamoylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-3-19-11(17)10-8(2)15-13(21-10)16-12(18)14-7-9-5-4-6-20-9/h4-6H,3,7H2,1-2H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRLEPATCTXPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)NCC2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring is formed via a cyclization reaction.

Introduction of the Urea Moiety: The thiophene-2-ylmethylamine is reacted with an isocyanate to form the urea derivative.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for cyclization and esterification steps to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various alkylated or acylated thiazole derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its heterocyclic structure.

Material Science: Used in the synthesis of conductive polymers and organic semiconductors.

Biology and Medicine:

Antimicrobial Agents: Exhibits potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Anticancer Research: Investigated for its cytotoxic effects on cancer cells, possibly through the inhibition of specific enzymes.

Industry:

Pharmaceuticals: Used in the development of new drugs targeting various diseases.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole and thiophene rings can intercalate with DNA, disrupting replication and transcription processes. The urea moiety can form hydrogen bonds with enzyme active sites, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Ureido vs. Non-Ureido Derivatives: Ureido-containing compounds (e.g., target compound, ) exhibit enhanced hydrogen-bonding capacity, making them suitable for targeting enzymes like CDK9 or viral proteases. Non-ureido analogs (e.g., pyridinyl or thienyl derivatives ) rely on aromatic or hydrophobic interactions, favoring applications in anticancer or metal-coordination therapies.

Electron-Donating/Accepting Groups: Methoxy (in ) and acetyl (in ) substituents modulate electronic effects on the thiazole ring, influencing reactivity and target affinity.

Synthetic Flexibility :

- The ethyl carboxylate at position 5 serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acids or coupling to hydrazides) .

Biological Activity

Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a thiazole ring fused with a thiophene moiety. The presence of an ethyl ester enhances its solubility, while the methyl substitution on the thiazole ring plays a crucial role in its biological activity.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains and fungi. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial against E. coli | 50 |

| This compound | Antifungal against Candida albicans | 30 |

Studies have demonstrated that the compound's structure allows it to inhibit bacterial growth effectively, often outperforming traditional antibiotics in specific contexts .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound has shown significant cytotoxic effects:

The structure–activity relationship (SAR) studies suggest that the thiazole ring is essential for its cytotoxic activity, with specific substitutions enhancing potency against cancer cells .

3. Antioxidant Activity

This compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases. In vitro assays indicate that the compound significantly reduces reactive oxygen species (ROS), promoting cellular health .

4. Anti-inflammatory Activity

Research has indicated that thiazole derivatives possess anti-inflammatory properties. This compound has been tested for its ability to inhibit pro-inflammatory cytokines in cell models, showing promise as a therapeutic agent in inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant bacterial strains, showing that it inhibited growth at lower concentrations compared to standard treatments.

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathways, making it a candidate for further development as an anticancer drug.

- Mechanistic Studies : Molecular docking studies revealed that this compound binds effectively to target proteins involved in cell proliferation and survival, suggesting a mechanism for its anticancer effects .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate, have demonstrated notable antimicrobial properties against a range of pathogens:

- Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Resistance : They are particularly relevant in combating multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option .

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 50 | |

| This compound | Pseudomonas aeruginosa | 75 | |

| Control (Vancomycin) | Staphylococcus aureus | 0.7 |

Anticancer Properties

Research indicates that thiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Mechanism : The compound may interact with specific proteins involved in cell cycle regulation or apoptosis pathways.

Case Study : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values suggest significant potency compared to traditional chemotherapeutics .

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | |

| HT29 (Colon Cancer) | 20 | |

| Control (Doxorubicin) | 10 |

Neuroprotective Effects

Emerging studies have indicated that thiazole derivatives may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease.

Mechanism : These compounds may reduce oxidative stress and inflammation in neuronal cells.

Case Study : Research has demonstrated that this compound protects neuronal cells from apoptosis induced by neurotoxic agents .

| Neurotoxin Model | Protection % | Reference |

|---|---|---|

| Hydrogen Peroxide | 70% | |

| Beta-Amyloid Peptide | 65% |

Chemical Reactions Analysis

Chemical Reaction Analysis

The compound undergoes a range of transformations due to its reactive functional groups. Below is a detailed breakdown of key reactions:

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Hydrolysis | LiAlH₄ or aqueous acid/base | Carboxylic acid derivative | Converts ester to carboxylic acid. |

| Oxidation | KMnO₄, H₂O₂, or other oxidizing agents | Oxidized sulfur/nitrogen-containing product | Alters redox state of sulfur or nitrogen. |

| Alkylation | Alkyl halides, nucleophilic conditions | Alkylated ester/thiazole derivative | Modifies solubility or reactivity. |

| Reduction | H₂ (catalytic hydrogenation) | Reduced nitrogen/sulfur-containing product | Targets double bonds or nitro groups. |

Mechanism of Action

The compound’s biological activity stems from its structural motifs:

-

Thiazole Ring : Facilitates binding to enzymes/receptors via sulfur-nitrogen interactions.

-

Ureido Group : Enhances hydrogen bonding with target biomolecules.

-

Thiophene Moiety : Contributes to hydrophobic interactions and stability.

This combination enables therapeutic effects, such as enzyme inhibition or receptor modulation, which are critical for antimicrobial and anticancer applications .

Research Findings

Experimental data highlights:

-

Synthetic Efficiency : Microwave-assisted methods (as seen in similar derivatives) can accelerate reaction times and improve yields .

-

Selectivity : Substituent positioning (e.g., methyl group at position 4) influences reactivity and biological efficacy.

-

Stability : The ester group contributes to chemical stability under physiological conditions.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate with high purity?

The synthesis typically involves multi-step reactions, including:

- Coupling of thiophen-2-ylmethyl urea with a thiazole precursor under controlled conditions (e.g., solvent choice, temperature, and inert atmosphere).

- Esterification to introduce the ethyl carboxylate group, requiring anhydrous conditions to avoid hydrolysis. Key optimizations include using catalysts like DMAP for efficient Boc protection (as seen in analogous syntheses) and purification via recrystallization or chromatography to isolate the final product .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying the thiazole ring, ureido linkage, and thiophene substituents. For example, the thiophene protons appear as distinct multiplet signals in the aromatic region .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula, while fragmentation patterns validate functional groups like the carboxylate ester .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

SAR studies should focus on:

- Modifying the thiophen-2-ylmethyl group : Replace it with other heterocycles (e.g., furan or pyridine) to assess impact on target binding .

- Varying the ureido linker : Investigate rigidity/flexibility by substituting with thiourea or amide groups.

- Functional group tuning : Replace the ethyl carboxylate with methyl or tert-butyl esters to study solubility-bioactivity trade-offs . Activity assays (e.g., enzyme inhibition or antimicrobial testing) paired with computational docking (e.g., AutoDock) can link structural changes to efficacy .

Q. What experimental approaches resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay-specific conditions (e.g., pH, cell lines). Mitigation strategies include:

- Standardized protocols : Replicate assays under identical conditions (e.g., ATP levels in kinase assays).

- Orthogonal assays : Confirm results using unrelated methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .

- Metabolic stability testing : Rule out artifacts from compound degradation in cell-based vs. cell-free systems .

Q. How can the thiazole core and ureido linker be leveraged to design derivatives with enhanced pharmacokinetic properties?

- Bioisosteric replacement : Substitute the thiazole with oxazole or pyridine rings to improve metabolic stability while retaining activity .

- Prodrug strategies : Convert the ethyl carboxylate to a tert-butyl ester for increased lipophilicity and blood-brain barrier penetration .

- Ureido modifications : Introduce fluorine atoms or methyl groups to enhance hydrogen-bonding interactions with target proteins .

Data Analysis and Methodological Challenges

Q. What are the best practices for interpreting conflicting crystallographic and spectroscopic data for this compound?

- Cross-validation : Compare X-ray data (bond lengths/angles) with DFT-optimized molecular models to resolve structural ambiguities .

- Dynamic NMR : Detect conformational flexibility in solution that may not align with solid-state crystallographic data .

Q. How can reaction intermediates be characterized to troubleshoot low yields in large-scale synthesis?

- In-situ monitoring : Use techniques like FT-IR or LC-MS to track intermediate formation and identify side reactions (e.g., hydrolysis of the ureido group) .

- Quenching studies : Isolate and characterize intermediates via preparative TLC or column chromatography .

Tables for Comparative Analysis

Q. Table 1: Comparison of Thiazole Derivatives’ Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.